(3S)-oxolan-3-ylmethanamine hydrochloride chemical structure and properties
(3S)-oxolan-3-ylmethanamine hydrochloride chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of (3S)-oxolan-3-ylmethanamine hydrochloride .
Chiral Building Block for Next-Generation Therapeutics
Executive Summary
(3S)-oxolan-3-ylmethanamine hydrochloride (also known as (S)-(tetrahydrofuran-3-yl)methanamine HCl) is a high-value chiral heterocyclic building block. Characterized by a saturated five-membered oxygen heterocycle (oxolane) substituted at the C3 position with a primary aminomethyl group, this compound serves as a critical pharmacophore in fragment-based drug discovery (FBDD). Its structural rigidity, combined with the hydrogen-bond accepting capability of the ether oxygen and the donor/acceptor profile of the primary amine, makes it an ideal scaffold for modulating physicochemical properties (LogP, solubility) in lead optimization.
Chemical Identity & Structure
The compound is the hydrochloride salt of the (S)-enantiomer of tetrahydrofuran-3-ylmethanamine.[1] The absolute configuration at the C3 position is S.
Identification Data[2]
| Parameter | Detail |
| IUPAC Name | [(3S)-oxolan-3-yl]methanamine hydrochloride |
| Common Synonyms | (S)-3-(Aminomethyl)tetrahydrofuran HCl; (S)-Tetrahydrofuran-3-ylmethanamine HCl |
| CAS Number (Free Base) | 1048962-84-0 |
| CAS Number (Racemate) | 165253-31-6 |
| Molecular Formula | C |
| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |
| SMILES (Isomeric) | Cl.NC[C@@H]1CCOC1 |
| InChI Key | CINJIXGRSTYIHP-YFKPBYRVSA-N |
Structural Analysis
The molecule features a chiral center at C3. The "S" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
Core: Tetrahydrofuran (Oxolane) ring.
-
Substituent: Aminomethyl group (
) at C3. -
Stereochemistry: The (S)-enantiomer is often preferred in medicinal chemistry to probe specific binding pockets where the spatial arrangement of the ether oxygen relative to the amine is critical for selectivity.
Physicochemical Properties[6][7][8][9][10]
Understanding the solid-state and solution properties is essential for handling and formulation.
| Property | Value | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 160 – 165 °C | Decomposes at higher temps |
| Solubility | High in Water, Methanol, DMSO | Low in Hexane, Toluene |
| pKa (Conjugate Acid) | ~9.8 | Typical for primary alkyl amines |
| LogP (Free Base) | -0.52 | Hydrophilic character |
| Hygroscopicity | High | Store under inert gas (Ar/N |
Synthesis & Manufacturing
The synthesis of the enantiopure (S)-isomer is more challenging than the racemate. Two primary strategies are employed: Chiral Pool Synthesis (from L-Malic Acid) and Resolution of the Racemate .
Route A: Chiral Pool Synthesis (From L-Malic Acid)
This route utilizes the natural chirality of L-malic acid. Note that standard transformations (like tosylate displacement) typically proceed with inversion (Walden inversion), so careful planning of the starting material (L- vs D-Malic acid) is required to target the (S)-product.
-
Reduction: L-Malic acid is reduced to (S)-1,2,4-butanetriol.
-
Cyclization: Acid-catalyzed cyclization yields (S)-3-hydroxytetrahydrofuran.
-
Activation & Displacement: The hydroxyl group is activated (Mesylate/Tosylate) and displaced by cyanide. Crucial: This displacement inverts configuration. To get the (S)-amine, one might start with D-Malic acid or use a double-inversion strategy.
-
Reduction: The nitrile is reduced to the primary amine.
Route B: Industrial Resolution (Preferred)
For scalability, the racemic amine is synthesized via the Michael addition of nitromethane to diethyl maleate, followed by reduction. The racemate is then resolved using a chiral acid.
Synthesis Workflow Diagram
The following diagram illustrates the industrial route to the racemate and subsequent resolution to the (S)-enantiomer.
Caption: Industrial synthesis workflow starting from diethyl maleate, leading to the racemic amine, followed by optical resolution to yield the (3S)-isomer.
Applications in Medicinal Chemistry
Fragment-Based Drug Design (FBDD)
(3S)-oxolan-3-ylmethanamine is a "privileged structure" in FBDD.
-
Vector Control: The amine handle allows coupling to aromatic scaffolds (via amide or sulfonamide bonds), projecting the THF ring into specific hydrophobic pockets.
-
Solubility Enhancement: The THF oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of lipophilic drug candidates without introducing excessive polarity.
Case Study: Neonicotinoid Analogs
While the insecticide Dinotefuran utilizes a racemic tetrahydrofuran-3-ylmethyl moiety, research indicates that chiral analogs exhibit differential binding affinities to nicotinic acetylcholine receptors (nAChRs). The (S)-isomer is often explored to optimize potency and reduce off-target toxicity in mammalian models.
Library Synthesis Workflow
The compound is typically used as a nucleophile in parallel synthesis.
Caption: General workflow for utilizing the amine in high-throughput library synthesis.
Analytical Characterization
To verify the identity and purity of the compound, the following protocols are standard.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
-
8.15 (br s, 3H,
) -
3.75–3.60 (m, 3H, Ring
-O and Ring -O) -
3.45 (dd, 1H, Ring
-O) -
2.85 (m, 2H,
-N) -
2.45 (m, 1H,
chiral center) -
1.95 (m, 1H, Ring
) -
1.60 (m, 1H, Ring
)
-
8.15 (br s, 3H,
Chiral HPLC Method
-
Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low absorption, may require derivatization) or Refractive Index (RI).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Handling and Safety
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Hygroscopic solid. Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly closed to prevent hydrolysis or "caking" due to moisture absorption.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
References
-
PubChem. (S)-(Tetrahydrofuran-3-yl)methanamine | C5H11NO. National Library of Medicine. Available at: [Link]
-
Wakita, T., et al. (2004).[2] "Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part." Journal of Pesticide Science, 29(4), 356-363. Available at: [Link]
-
Ghosh, A. K., et al. (2019). "Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands."[3] Bioorganic & Medicinal Chemistry Letters, 29(16), 2207-2211. (Demonstrates use of chiral THF-amines).
